Protodeboronation Half‑Life: 2‑Pyridylboronic Acid vs. Phenylboronic Acid
The free 2‑pyridylboronic acid (the immediate hydrolysis product of (2‑pyridyl)borane) exhibits a half‑life of approximately 25–50 seconds at pH 7 and 70 °C, which is over 1 000‑fold faster than the protodeboronation of phenylboronic acid [1]. This extreme lability is the direct mechanistic basis for the historical failure of 2‑pyridylboron reagents in coupling reactions and explains why procurement of stabilised forms (e.g., MIDA boronates or trifluoroborates) is mandatory for room‑temperature handling.
| Evidence Dimension | Protodeboronation half‑life (t₁/₂) |
|---|---|
| Target Compound Data | 25–50 s (pH 7, 70 °C) for 2‑pyridylboronic acid |
| Comparator Or Baseline | Phenylboronic acid: t₁/₂ ≫ hours under identical conditions |
| Quantified Difference | Approximately 1 000‑fold faster protodeboronation |
| Conditions | pH 7, 70 °C, aqueous medium (NMR kinetics) |
Why This Matters
A 1 000‑fold difference in half‑life directly dictates which reagent form must be purchased for a given coupling protocol; ordering the free boronic acid for aqueous reactions guarantees decomposition before coupling can occur.
- [1] Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd‑Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc. 2016, 138 (29), 9145–9157. https://doi.org/10.1021/jacs.6b03283 View Source
